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Compound of Interest

Compound Name: (2)-Rilpivirine

Cat. No.: B057876

Disclaimer: As of the current date, publicly available data specifically detailing the initial toxicity
and safety assessment of the (Z)-isomer of Rilpivirine is not available. Rilpivirine, approved for
the treatment of HIV-1 infection, is the (E)-isomer. The following in-depth technical guide
provides a comprehensive overview of the initial toxicity and safety assessment of the
approved drug, Rilpivirine ((E)-isomer). This information is presented as a surrogate, and it is
crucial to note that the toxicological and safety profiles of the (Z)-isomer may differ. All data
presented herein pertains to Rilpivirine ((E)-isomer).

Executive Summary

This document provides a detailed overview of the preclinical and early clinical toxicity and
safety assessment of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The
primary findings from a range of toxicological studies, including carcinogenicity, genotoxicity,
reproductive and developmental toxicity, and safety pharmacology, are presented. Rilpivirine
has been extensively evaluated in various animal models and in human clinical trials. The key
target organs for toxicity identified in nonclinical studies were the endocrine organs, particularly
the adrenal glands. Rilpivirine was found to be non-genotoxic. This guide is intended for
researchers, scientists, and drug development professionals to provide a comprehensive
understanding of the nonclinical safety profile of Rilpivirine.

Nonclinical Toxicology

A comprehensive preclinical evaluation of Rilpivirine was conducted in multiple species,
including mice, rats, rabbits, dogs, and Cynomolgus monkeys, to assess its safety profile.[1]
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Carcinogenicity and Mutagenesis

Long-term carcinogenicity studies were conducted in mice and rats. Rilpivirine was not found to
be carcinogenic in rats.[2] In mice, an increase in hepatocellular neoplasms was observed, a
finding that is often considered rodent-specific and of questionable relevance to humans.[2]
Importantly, Rilpivirine was not genotoxic in a battery of in vitro and in vivo assays.[2]

Table 1. Summary of Carcinogenicity Studies

Systemic
Exposure
) ) ) L (AUC) vs.
Species Duration Dosing Findings
Human
Recommended
Dose
Oral gavage (20, 21-fold at the
) Hepatocellular
Mice 2 years 60, 160 lowest tested
neoplasms
mg/kg/day) dose
Oral gavage (40, 3-fold at the
No drug-related
Rats 2 years 200, 500, 1500 lowest tested
neoplasms
mg/kg/day) dose
Genotoxicity

Rilpivirine was evaluated for its potential to cause genetic damage in a standard battery of
genotoxicity tests. The results indicated that Rilpivirine is not genotoxic.[2] It did not induce
chromosomal damage in the in vivo micronucleus test in mice.[2]

Reproductive and Developmental Toxicity

Studies on fertility and early embryonic development in rats showed no effects on mating or
fertility at doses up to 400 mg/kg/day, which resulted in systemic exposures approximately 40
times higher than in humans at the recommended dose.[2] Embryo-fetal development studies
in rats and rabbits did not reveal any evidence of embryonic or fetal toxicity at exposures 15
and 70 times higher than human exposure, respectively.[2]
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Table 2: Summary of Reproductive and Developmental Toxicity Studies

Systemic

Exposure
No Observed
(AUC) vs.

Study Type Species Adverse Effect . Key Findings
uman
Level (NOAEL)

Recommended
Dose
Fertility and Early No effects on
Embryonic Rat 400 mg/kg/day ~40-fold higher mating or fertility.
Development [2]
No evidence of
Embryo-fetal - ] )
Rat Not specified 15-fold higher embryonic or
Development o
fetal toxicity.[2]
No evidence of
Embryo-fetal _ N _ _
Rabbit Not specified 70-fold higher embryonic or

Development -
fetal toxicity.[2]

Safety Pharmacology

The primary toxicity finding in nonclinical studies was related to adrenal effects.[1][2] These
effects were characterized by increased serum progesterone and decreased cortisol levels,
which are thought to be associated with the inhibition of steroidogenesis.[1][2] In dogs,
premature activation and overstimulation of the ovaries were also observed, potentially related
to the inhibition of steroidogenesis.[1][2]

Experimental Protocols
Carcinogenicity Studies

o Test System: Mice and rats.
o Administration Route: Oral gavage.

e Duration: Up to 104 weeks.[2]
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e Dose Levels (Mice): 20, 60, and 160 mg/kg/day.[2]
e Dose Levels (Rats): 40, 200, 500, and 1500 mg/kg/day.[2]

o Endpoint Assessment: Histopathological examination of tissues for neoplastic and non-
neoplastic lesions.

Genotoxicity Assays

While specific details of all assays are not provided in the search results, a standard
genotoxicity battery typically includes:

o Ames test (bacterial reverse mutation assay): To assess point mutations.
« In vitro chromosomal aberration test in mammalian cells: To assess chromosomal damage.

« In vivo micronucleus test in rodents: To assess chromosomal damage in a whole animal
system. Rilpivirine was negative in the in vivo micronucleus test in mice.[2]

Reproductive Toxicity Studies

 Fertility and Early Embryonic Development (Rat): Male and female rats are dosed prior to
and during mating, and females are dosed through implantation. Endpoints include mating
performance, fertility, and early embryonic development.

o Embryo-fetal Development (Rat and Rabbit): Pregnant animals are dosed during the period
of organogenesis. Endpoints include maternal toxicity, and fetal viability, weight, and
morphology (external, visceral, and skeletal).

Pharmacokinetics and Metabolism

Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme system.[3] Its
absorption is dependent on gastric pH and should be administered with food to ensure
adequate absorption.[3] The apparent elimination half-life of oral Rilpivirine is approximately 45
hours.[4]

Table 3: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)
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Parameter Value Note

Tmax (time to peak

) 4-5 hours -

concentration)

Elimination Half-life (t1/2) ~45 hours [4]

Metabolism Primarily CYP3A [3]
Primarily in feces (~85%), with

Excretion a small amount in urine [5]
(~6.1%)
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General workflow for toxicity and safety assessment.
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Simplified metabolic pathway of Rilpivirine.

Clinical Safety

In clinical trials, Rilpivirine has been shown to be well-tolerated.[6] When compared to
efavirenz, another NNRTI, Rilpivirine was associated with a lower incidence of Grade 2-4
adverse events.[6] The most common adverse effects of moderate or severe intensity reported
in patients receiving Rilpivirine include depressive disorders, insomnia, headache, and rash.[7]

Conclusion

The approved (E)-isomer of Rilpivirine has undergone a thorough initial toxicity and safety
assessment. The primary nonclinical finding was dose-related adrenal effects, likely due to
inhibition of steroidogenesis. Rilpivirine was found to be non-genotoxic and did not
demonstrate significant reproductive or developmental toxicity at clinically relevant exposures.
In humans, it is generally well-tolerated with a favorable safety profile compared to older
NNRTIs. It is imperative to reiterate that this comprehensive safety profile pertains to the (E)-
isomer of Rilpivirine. The toxicity and safety of the (Z)-isomer remain uncharacterized in the
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public domain and should not be inferred from the data presented here. Any development of
(2)-Rilpivirine would necessitate a complete and independent toxicological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Data-Driven Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
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rilpivirine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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